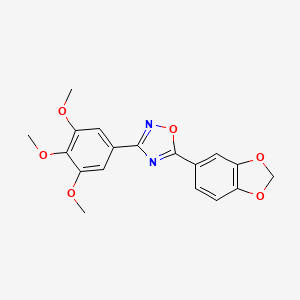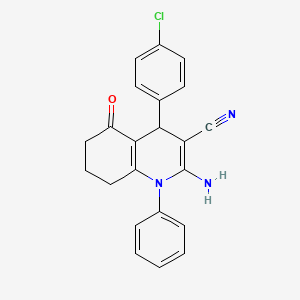![molecular formula C21H21NO2 B11472589 2-(5,6,7,8-tetrahydronaphthalen-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11472589.png)
2-(5,6,7,8-tetrahydronaphthalen-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE is a complex organic compound known for its unique structural properties It belongs to the class of isoindoles and is characterized by a fused ring system that includes a naphthalene moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable naphthalene derivative with a cyclopropane precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound shares a similar naphthalene moiety but lacks the cyclopropane ring and isoindole structure.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Another similar compound with a naphthalene core but different functional groups and structural features.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene backbone but includes additional methyl groups and a different ring structure.
Uniqueness
The uniqueness of 2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)HEXAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOLE-1,3(2H,3AH)-DIONE lies in its fused ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C21H21NO2/c23-20-18-14-7-8-15(17-10-16(14)17)19(18)21(24)22(20)13-6-5-11-3-1-2-4-12(11)9-13/h5-9,14-19H,1-4,10H2 |
InChI Key |
YXLHJRQJKUYGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{10-[2-(4-Methoxyphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11472508.png)
![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11472523.png)

![1-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472540.png)
![1-(1,3-benzothiazol-2-yl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11472547.png)
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)

![2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11472563.png)
![3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472566.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B11472570.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472574.png)

![2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472579.png)
![N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11472583.png)
